![molecular formula C12H13ClN2O2 B2656859 4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1008956-18-0](/img/structure/B2656859.png)
4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
The compound “4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone” is a quinoxalinone derivative. Quinoxalinones are a class of organic compounds that contain a quinoxaline moiety, which is a type of heterocyclic compound. They are known for their wide range of biological activities .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloroacetyl group, which is a type of acyl chloride. Acyl chlorides are highly reactive and can undergo a variety of reactions, including nucleophilic acyl substitution .Scientific Research Applications
Corrosion Inhibition
A study conducted by Zarrouk et al. (2014) revealed that quinoxalines, including compounds similar to 4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone, are effective as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations helped establish a relationship between the molecular structure of quinoxalines and their inhibition efficiency (Zarrouk et al., 2014).
Antibacterial Activity
Asghari et al. (2014) investigated the antibacterial activity of pyranoquinoline derivatives, which are structurally related to 4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone. These compounds showed moderate effectiveness against bacterial growth, especially against Pseudomonas aeruginosa (Asghari et al., 2014).
Photoreactive Properties
Ide et al. (1977) studied the photoreaction of quinoline derivatives, including those related to the compound . They found that quinolines substituted with electron-withdrawing groups at the C-4 position in propionic acid formed specific products upon irradiation (Ide et al., 1977).
Potential Antidepressant Agents
Sarges et al. (1990) synthesized a series of triazoloquinoxalines, closely related to 4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone, that exhibited properties suggesting their potential as rapid-acting antidepressant agents. These compounds also showed strong binding to adenosine A1 and A2 receptors (Sarges et al., 1990).
Antituberculosis Activity
Jaso et al. (2005) synthesized quinoxaline derivatives with notable in vitro antituberculosis activity. The presence of specific substituents on the quinoxaline nucleus significantly influenced their activity, highlighting the potential of such compounds in developing new treatments for tuberculosis (Jaso et al., 2005).
Photovoltaic Applications
Zeyada et al. (2016) explored the photovoltaic properties of quinoline derivatives, which include compounds structurally similar to 4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone. They found these compounds to be effective in fabricating organic–inorganic photodiode devices (Zeyada et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-chloroacetyl)-3-ethyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-9-12(17)14-8-5-3-4-6-10(8)15(9)11(16)7-13/h3-6,9H,2,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOYIPQIYSCFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=CC=CC=C2N1C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone |
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